(S)-(+)-1-Phenyl-1,2-ethanediol

Catalog No.
S709592
CAS No.
25779-13-9
M.F
C8H10O2
M. Wt
138.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(+)-1-Phenyl-1,2-ethanediol

CAS Number

25779-13-9

Product Name

(S)-(+)-1-Phenyl-1,2-ethanediol

IUPAC Name

(1S)-1-phenylethane-1,2-diol

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

InChI

InChI=1S/C8H10O2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8-10H,6H2/t8-/m1/s1

InChI Key

PWMWNFMRSKOCEY-MRVPVSSYSA-N

SMILES

C1=CC=C(C=C1)C(CO)O

Synonyms

(S)-Phenylethane-1,2-diol; (S)-Phenylethylene Glycol; (S)-(+)-1-Phenyl-1,2-ethanediol; (S)-1-Phenyl-2-hydroxyethanol;

Canonical SMILES

C1=CC=C(C=C1)C(CO)O

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CO)O

(S)-(+)-1-Phenyl-1,2-ethanediol is a natural product found in Colletotrichum crassipes with data available.

(S)-(+)-1-Phenyl-1,2-ethanediol (CAS 25779-13-9), commonly referred to as (S)-styrene glycol, is an enantiopure vicinal diol that serves as a critical chiral building block in advanced organic synthesis . Characterized by a melting point of 64–67 °C and a specific optical rotation of +66° (c = 1 in chloroform), this compound is fundamentally distinct from its racemic counterpart . In industrial and pharmaceutical procurement, it is primarily sourced as a stereocontrolling auxiliary, a chiral ligand precursor, and a direct intermediate for chiral 2-amino-1-phenylethanols. Its high enantiomeric excess (typically >98% ee) ensures strict stereocontrol in downstream reactions, making it an indispensable raw material for workflows where molecular chirality dictates biological activity or catalytic efficacy.

Substituting (S)-(+)-1-Phenyl-1,2-ethanediol with racemic styrene glycol (CAS 93-56-1) or its (R)-enantiomer results in immediate process failures in asymmetric workflows . The racemate lacks optical activity and cannot induce the required stereocenters in downstream products, forcing manufacturers to implement costly, low-yield chiral resolution steps that effectively halve the theoretical atom economy . Furthermore, utilizing the (R)-enantiomer in place of the (S)-form directly inverts the stereochemical outcome of the target synthesis, yielding off-target enantiomers that are functionally inactive or potentially toxic in pharmaceutical applications. Consequently, direct procurement of the enantiopure (S)-form is a non-negotiable requirement for maintaining process predictability, eliminating downstream purification bottlenecks, and ensuring regulatory compliance in chiral API manufacturing.

Optical Activity and Enantiomeric Purity Validation

The most critical procurement metric for (S)-(+)-1-Phenyl-1,2-ethanediol is its specific optical rotation, which guarantees the absence of the (R)-enantiomer. The (S)-form exhibits a specific rotation of +66° (c = 1 in chloroform), whereas the racemic mixture (CAS 93-56-1) exhibits 0° . This absolute divergence in chiroptical properties is essential for quality control, ensuring that the batch will not introduce enantiomeric cross-contamination into sensitive asymmetric syntheses .

Evidence DimensionSpecific optical rotation[α]18/D
Target Compound Data+66°
Comparator Or Baseline0° (Racemic 1-phenyl-1,2-ethanediol)
Quantified DifferenceAbsolute stereochemical divergence (+66° vs 0°)
ConditionsStandard polarimetric assay in chloroform at 18 °C

Confirms enantiomeric purity upon receipt, preventing the introduction of the incorrect stereoisomer into high-value pharmaceutical synthesis pipelines.

Thermal Processing and Melting Point Differentiation

The crystal lattice of the enantiopure (S)-form exhibits a distinct thermal profile compared to the racemate. (S)-(+)-1-Phenyl-1,2-ethanediol has a melting point range of 64–67 °C, whereas racemic styrene glycol melts at a slightly higher and broader range of 67–68 °C . This slight depression in the melting point of the pure enantiomer is a characteristic thermodynamic property of the chiral crystal structure and serves as a rapid, non-chiral thermal quality control metric during bulk material handling and process formulation .

Evidence DimensionMelting point range
Target Compound Data64–67 °C
Comparator Or Baseline67–68 °C (Racemic 1-phenyl-1,2-ethanediol)
Quantified Difference~1–3 °C depression in the enantiopure crystal lattice
ConditionsStandard capillary melting point analysis

Provides a rapid, accessible thermal metric for incoming quality control to distinguish the enantiopure material from the cheaper racemate before chemical processing.

Precursor Efficiency in Chiral API Manufacturing

When used as a precursor for chiral 2-amino-1-phenylethanols, starting with (S)-(+)-1-Phenyl-1,2-ethanediol directly yields the target API enantiomer with >98% ee. In contrast, utilizing the racemic precursor necessitates downstream chiral resolution, which mathematically caps the maximum theoretical yield of the desired enantiomer at 50% and requires additional chiral selectors [1]. Procuring the (S)-enantiomer upfront effectively doubles the synthetic throughput and eliminates the waste associated with discarding the unwanted (R)-byproduct [1].

Evidence DimensionDownstream synthetic yield of target enantiomer
Target Compound Data~100% theoretical conversion to the (S)-configured API
Comparator Or Baseline<50% maximum theoretical yield (Racemic precursor requiring resolution)
Quantified Difference2x increase in effective atom economy for the target stereoisomer
ConditionsAsymmetric synthesis of pharmaceutical intermediates

Directly impacts the cost-efficiency and scalability of pharmaceutical manufacturing by bypassing wasteful and labor-intensive chiral resolution steps.

Biocatalytic Production Specificity

The industrial procurement of (S)-(+)-1-Phenyl-1,2-ethanediol is increasingly supported by highly specific biocatalytic pathways. Engineered multi-enzyme systems, such as those utilizing Candida parapsilosis SCRII and glucose dehydrogenase, convert 2-hydroxyacetophenone specifically to the (S)-diol with 100% optical purity and >90% yield at optimal pH (6.5) [1]. This contrasts sharply with non-selective chemical reductions that yield racemic mixtures, highlighting the specialized manufacturing required to isolate this exact stereoisomer for commercial use [1].

Evidence DimensionBiocatalytic yield and optical purity
Target Compound Data100% optical purity and >90.5% yield of the (S)-form
Comparator Or BaselineRacemic mixture (Uncatalyzed or non-selective chemical reduction)
Quantified DifferenceComplete stereocontrol (100% ee) vs 0% ee in non-selective baselines
ConditionsBiotransformation using engineered E. coli multi-enzyme systems at pH 6.5

Validates the compound's high-purity supply chain and ensures buyers are receiving a product manufactured via advanced, stereospecific processes.

Chiral Auxiliary in Asymmetric Synthesis

(S)-(+)-1-Phenyl-1,2-ethanediol is heavily procured as a chiral auxiliary to induce stereoselectivity in complex organic transformations, such as cycloadditions and aldol reactions. Its well-defined (S)-configuration dictates the stereochemical outcome of the newly formed bonds, making it essential for synthesizing complex natural products and fine chemicals where absolute stereocontrol is required .

Direct Precursor for Active Pharmaceutical Ingredients (APIs)

The compound is a critical building block in the pharmaceutical industry for the synthesis of chiral 2-amino-1-phenylethanols. By starting with the enantiopure (S)-diol, manufacturers can bypass inefficient racemic resolution steps, directly yielding neuroactive and metabolic drugs with the required stereochemistry for biological efficacy and regulatory approval.

Chiral Ligand Development for Transition Metal Catalysis

In advanced catalytic research and industrial process development, this diol is derivatized to form chiral bidentate oxygen or nitrogen-based ligands. These ligands are subsequently complexed with transition metals to create highly enantioselective catalysts, leveraging the rigid stereocenter of the (S)-phenyl-1,2-ethanediol backbone to transfer chirality to the target substrates .

Analytical Reference Standard for Chiral Chromatography

Due to its high enantiomeric purity, (S)-(+)-1-Phenyl-1,2-ethanediol is utilized as a premium reference standard in analytical laboratories. It is used to calibrate polarimetric detectors, correct refractive index artifacts, and validate the resolving power of chiral HPLC and GC columns designed for separating vicinal diols and related aromatic compounds [1].

XLogP3

0.4

UNII

8IB2T1FT6B

Wikipedia

(+)-styrene glycol

Dates

Last modified: 08-15-2023

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